ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and an ethyl ester group attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones: These compounds are also dual inhibitors of Aurora A kinase and VEGF receptor kinases.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine ring structure and are studied for their anticancer activities.
Pyrimido[4,5-d]pyrimidines: These compounds are bicyclic systems with potential biological significance.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15(22)14-10-13(20-21-14)12-8-9-17-16(19-12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
QJGMXPCHPBLXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.